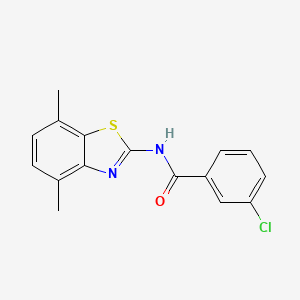

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

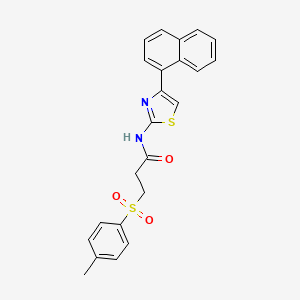

The compound “3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a type of molecule that includes a benzothiazole ring, which is a heterocyclic compound . It is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .

Synthesis Analysis

The synthesis of these types of molecules generally involves the direct coupling of 2-aminobenzothiazole with carboxylic acids. This process is catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a type of heterocyclic compound. This ring contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a novel compound obtained through multistep synthesis, characterized by spectroscopic methods such as IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction. These compounds exhibit unique crystal structures with discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions, highlighting their potential in the field of molecular engineering and material science (Ćaleta et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives, including compounds similar to this compound, have been studied for their corrosion inhibiting effects against steel in acidic environments. These compounds exhibit high inhibition efficiencies, stabilizing metal surfaces through physical and chemical adsorption mechanisms, which could be beneficial in industrial applications to prolong the lifespan of metal structures and components (Hu et al., 2016).

Antimicrobial Activities

Derivatives of benzothiazoles, similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antibacterial and antifungal properties against various microorganisms, suggesting their potential as lead compounds in the development of new antimicrobial agents (Obasi et al., 2017).

Photovoltaic Performance Enhancement

In the field of solar energy, polymers containing benzothiazole units have been utilized to improve the morphology and performance of bulk heterojunction solar cells. By adjusting the solvent composition, researchers were able to enhance the domain structure and hole mobility within the active layer, resulting in significant improvements in power conversion efficiency. This research indicates the potential of benzothiazole derivatives in optimizing the performance of photovoltaic devices (Chu et al., 2011).

Herbicidal Activity

Benzamide compounds, related to the chemical class of this compound, have been identified as effective herbicides, particularly against annual and perennial grasses. These findings suggest the potential agricultural applications of such compounds in managing weed growth in various crops and turf grasses, contributing to more efficient and sustainable agricultural practices (Viste et al., 1970).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, leading to reduced production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins and leukotrienes, leading to decreased inflammation and pain . .

Eigenschaften

IUPAC Name |

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLDXRVRGKCJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2411218.png)

![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)